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Compound of Interest

Compound Name: 1-Cyclohexyloctan-1-ol

Cat. No.: B15297444 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a detailed technical overview of the expected spectroscopic

data for 1-Cyclohexyloctan-1-ol. Due to the limited availability of published experimental

spectra for this specific compound, this guide leverages predictive methodologies and data

from analogous structures to present a comprehensive analysis of its anticipated Nuclear

Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics.

Detailed experimental protocols for the spectroscopic analysis of alcohols are also provided,

alongside a visual workflow for spectroscopic analysis.

Introduction
1-Cyclohexyloctan-1-ol is a secondary alcohol with the chemical formula C₁₄H₂₈O. Its

structure consists of a cyclohexyl group and an octyl chain attached to a hydroxyl-bearing

carbon. Understanding its spectroscopic properties is crucial for its identification,

characterization, and quality control in research and development settings. This guide aims to

provide a predictive yet scientifically grounded spectroscopic profile of 1-Cyclohexyloctan-1-ol
to aid researchers in their analytical endeavors.

Predicted Spectroscopic Data
The following sections detail the anticipated spectroscopic data for 1-Cyclohexyloctan-1-ol.
These predictions are based on established principles of spectroscopy and data from

structurally similar compounds.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule.

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the

protons in the cyclohexyl ring, the octyl chain, and the hydroxyl group.

Table 1: Predicted ¹H NMR Chemical Shifts for 1-Cyclohexyloctan-1-ol

Protons
Predicted Chemical
Shift (ppm)

Multiplicity Integration

-OH ~1.0 - 3.0 Singlet (broad) 1H

-CH(OH)- ~3.4 - 3.7 Multiplet 1H

Cyclohexyl -CH- ~1.5 - 1.8 Multiplet 1H

Octyl -CH₂- (adjacent

to CH(OH))
~1.2 - 1.6 Multiplet 2H

Cyclohexyl & Octyl -

CH₂-
~1.0 - 1.4 Multiplet (broad) 20H

Octyl -CH₃ ~0.8 - 0.9 Triplet 3H

¹³C NMR (Carbon NMR): The carbon NMR spectrum will provide information on the number

and chemical environment of the carbon atoms.

Table 2: Predicted ¹³C NMR Chemical Shifts for 1-Cyclohexyloctan-1-ol
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Carbon Atom Predicted Chemical Shift (ppm)

-C(OH)- ~70 - 75

Cyclohexyl -CH- ~45 - 50

Octyl -CH₂- (adjacent to C(OH)) ~35 - 40

Cyclohexyl & Octyl -CH₂- ~22 - 35

Octyl -CH₃ ~14

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. For 1-
Cyclohexyloctan-1-ol, the key signature will be the hydroxyl (-OH) group.

Table 3: Predicted IR Absorption Frequencies for 1-Cyclohexyloctan-1-ol

Functional Group
Absorption Range
(cm⁻¹)

Intensity Description

O-H Stretch 3200 - 3600 Strong, Broad
Hydrogen-bonded

hydroxyl group.[1]

C-H Stretch (sp³) 2850 - 3000 Strong

Aliphatic C-H bonds in

the cyclohexyl and

octyl groups.

C-O Stretch 1050 - 1260 Strong
Carbon-oxygen single

bond.[1]

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule.

Table 4: Predicted Mass Spectrometry Data for 1-Cyclohexyloctan-1-ol
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Ion m/z (mass-to-charge ratio) Description

[M]⁺ 212.38
Molecular ion peak (may be

weak or absent).

[M-H₂O]⁺ 194.38
Loss of a water molecule

(dehydration).[2]

[M-C₇H₁₅]⁺ 113.16
Alpha-cleavage, loss of the

heptyl radical.[2]

[M-C₆H₁₁]⁺ 129.23
Alpha-cleavage, loss of the

cyclohexyl radical.[2]

[C₆H₁₁]⁺ 83.14 Cyclohexyl cation.

[C₈H₁₇]⁺ 113.23 Octyl cation.

Experimental Protocols
The following are general experimental protocols for obtaining spectroscopic data for an

alcohol like 1-Cyclohexyloctan-1-ol.

NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of the alcohol in 0.5-0.7 mL of a

deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[3] The choice of solvent

can affect the chemical shift of the hydroxyl proton.[4]

Instrument Setup: Use a standard NMR spectrometer (e.g., 300 or 500 MHz).[5]

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Set the

spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse

sequence to obtain singlets for each carbon. A larger number of scans may be required for

¹³C NMR due to the lower natural abundance of the ¹³C isotope. DEPT (Distortionless

Enhancement by Polarization Transfer) experiments can be performed to differentiate

between CH, CH₂, and CH₃ groups.[3][6]
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Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier

transform, phasing the spectrum, and calibrating the chemical shift scale using a reference

standard (e.g., Tetramethylsilane - TMS).

Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR): Place a small drop of the neat

liquid sample directly onto the ATR crystal.[7] This is a common and simple method for liquid

samples.

Sample Preparation (Liquid Film): Place a drop of the neat liquid between two salt plates

(e.g., NaCl or KBr) to create a thin film.[8]

Background Spectrum: Record a background spectrum of the empty instrument (or with the

clean ATR crystal/salt plates).

Sample Spectrum: Record the spectrum of the sample. The instrument software will

automatically ratio the sample spectrum to the background spectrum to generate the final

transmittance or absorbance spectrum.

Data Analysis: Identify the characteristic absorption bands and their corresponding functional

groups.

Mass Spectrometry
Sample Introduction: Introduce the sample into the mass spectrometer. For a volatile

compound like an alcohol, this can be done via direct injection, or more commonly, through a

gas chromatograph (GC-MS).

Ionization: Ionize the sample molecules. Electron Ionization (EI) is a common method for this

class of compounds.

Mass Analysis: The ionized fragments are separated based on their mass-to-charge ratio

(m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

Detection: The separated ions are detected, and a mass spectrum is generated, which is a

plot of ion intensity versus m/z.
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Data Interpretation: Analyze the molecular ion peak to determine the molecular weight and

the fragmentation pattern to deduce the structure of the molecule.[9] Key fragmentation

pathways for alcohols include alpha-cleavage and dehydration.[2][9]

Visualization of Spectroscopic Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical

compound.

General Spectroscopic Analysis Workflow

Sample Preparation

Data Acquisition

Data Analysis & Interpretation

Final Structure Elucidation

Pure Compound

Dissolve in
Deuterated Solvent

NMR

Neat Liquid or
Thin Film

IR

Dilute in
Volatile Solvent

MS

NMR Spectrometer IR Spectrometer Mass Spectrometer

Chemical Shifts,
Integration, Coupling

Functional Group
Identification

Molecular Ion,
Fragmentation Pattern

Structural Confirmation

Click to download full resolution via product page

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(OpenStax)/12%3A_Structure_Determination_-_Mass_Spectrometry_and_Infrared_Spectroscopy/12.03%3A_Mass_Spectrometry_of_Some_Common_Functional_Groups
https://www.chemistrysteps.com/mass-spectrometry-of-alcohols/
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(OpenStax)/12%3A_Structure_Determination_-_Mass_Spectrometry_and_Infrared_Spectroscopy/12.03%3A_Mass_Spectrometry_of_Some_Common_Functional_Groups
https://www.benchchem.com/product/b15297444?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15297444?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Caption: Workflow for Spectroscopic Analysis.

Conclusion
While experimental spectroscopic data for 1-Cyclohexyloctan-1-ol is not readily available in

public databases, this guide provides a robust, predicted spectroscopic profile based on

fundamental principles and data from analogous compounds. The provided tables of expected

NMR chemical shifts, IR absorption frequencies, and mass spectrometry fragments, along with

the general experimental protocols, offer a valuable resource for researchers and professionals

in the fields of chemistry and drug development. This information can aid in the identification,

characterization, and quality control of 1-Cyclohexyloctan-1-ol and similar molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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